molecular formula C5H7N3O2S B13342205 3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid

3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid

Katalognummer: B13342205
Molekulargewicht: 173.20 g/mol
InChI-Schlüssel: IKAPOJFCIJMSIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid is an organic compound that features a thiatriazole ring attached to a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid typically involves the formation of the thiatriazole ring followed by its attachment to the butanoic acid chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiatriazole ring. This is followed by a coupling reaction to attach the butanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiatriazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiatriazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups on the thiatriazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Wissenschaftliche Forschungsanwendungen

3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: This compound has a similar structure but features a tetrazole ring instead of a thiatriazole ring.

    3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: Another structurally related compound with different functional groups.

Uniqueness

3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid is unique due to the presence of the thiatriazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C5H7N3O2S

Molekulargewicht

173.20 g/mol

IUPAC-Name

3-(thiatriazol-5-yl)butanoic acid

InChI

InChI=1S/C5H7N3O2S/c1-3(2-4(9)10)5-6-7-8-11-5/h3H,2H2,1H3,(H,9,10)

InChI-Schlüssel

IKAPOJFCIJMSIU-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)O)C1=NN=NS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.